

5-Bromo-2-isopropoxypyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-isopropoxypyrimidine

Cat. No.: B176004

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An In-depth Whitepaper on the Physical, Chemical, and Synthetic Profile of a Key Pharmaceutical Intermediate

Introduction

5-Bromo-2-isopropoxypyrimidine is a substituted pyrimidine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and an isopropoxy group influencing the electronic properties of the pyrimidine ring, makes it a versatile intermediate in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous biologically active compounds, including anticancer agents and antivirals, underscoring the importance of functionalized intermediates like **5-Bromo-2-isopropoxypyrimidine** for the creation of novel therapeutics.^{[1][2]}

This technical guide provides a detailed overview of the known physical and chemical properties, reactivity, and experimental protocols related to **5-Bromo-2-isopropoxypyrimidine**, compiled to support researchers and scientists in its effective application.

Core Physical and Chemical Properties

Quantitative data for **5-Bromo-2-isopropoxypyrimidine** is summarized below. Due to the limited availability of specific experimental data in public literature, some properties are inferred from closely related compounds.

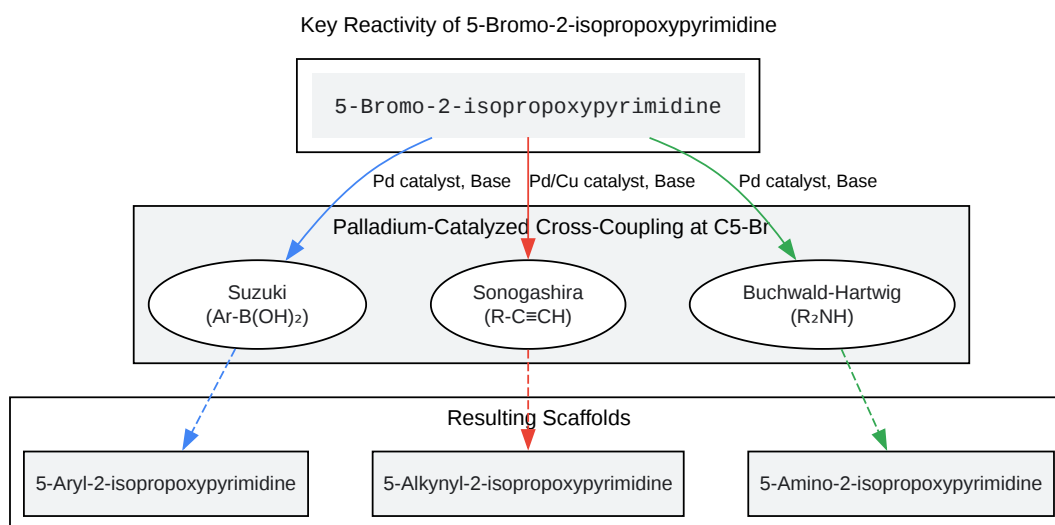
Property	Value	Source
CAS Number	121487-12-5	[3]
Molecular Formula	C ₇ H ₉ BrN ₂ O	[3][4]
Molecular Weight	217.06 g/mol	[3][4]
Appearance	White to off-white solid (Predicted)	Inferred
Melting Point	92-103 °C (Predicted range based on analogs)	[5]
Boiling Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane, Ethyl Acetate). Insoluble in water. (Predicted)	[6]
Storage Temperature	-20°C	[3][4]

Reactivity and Chemical Behavior

The chemical reactivity of **5-Bromo-2-isopropoxypyrimidine** is dominated by the two functional groups attached to the pyrimidine core.

- **Palladium-Catalyzed Cross-Coupling:** The bromine atom at the C5 position is the primary site for reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. Common transformations include:
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted pyrimidines.[7][8]

- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[8]
- Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-pyrimidine derivatives.
- Heck Coupling: Reaction with alkenes.
- Nucleophilic Aromatic Substitution (S_NAr): The isopropoxy group at the C2 position is generally stable but can be displaced by strong nucleophiles under harsh reaction conditions. However, the C5-Br bond is significantly more reactive, allowing for selective functionalization.
- Stability: The compound is stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.[3][4][9]



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Figure 1: Reactivity pathways for **5-Bromo-2-isopropoxypyrimidine**.

Experimental Protocols

Proposed Synthesis via Nucleophilic Substitution

A common and effective method for synthesizing 2-alkoxypyrimidines is through the nucleophilic substitution of a 2-halopyrimidine. The following protocol describes a plausible synthesis of **5-Bromo-2-isopropoxypyrimidine** from 5-Bromo-2-chloropyrimidine.

Reaction: 5-Bromo-2-chloropyrimidine + Sodium Isopropoxide → **5-Bromo-2-isopropoxypyrimidine** + Sodium Chloride

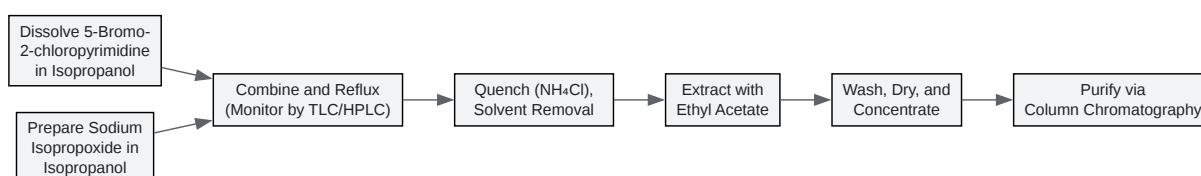
Materials:

- 5-Bromo-2-chloropyrimidine (1.0 eq)
- Sodium metal (1.1 eq)
- Anhydrous Isopropanol (solvent)
- Anhydrous Tetrahydrofuran (THF, co-solvent, optional)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation of Sodium Isopropoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 eq) in small pieces to anhydrous isopropanol at 0°C. Stir the mixture until all the sodium has dissolved completely.
- Reaction Setup: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine (1.0 eq) in anhydrous isopropanol (or a mixture of isopropanol/THF).

- **Addition:** Slowly add the freshly prepared sodium isopropoxide solution to the 5-Bromo-2-chloropyrimidine solution at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature and carefully quench it by adding saturated aqueous NH_4Cl solution.
- **Extraction:** Remove the isopropanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO_4 or Na_2SO_4 .
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure **5-Bromo-2-isopropoxypyrimidine**.



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Figure 2: General workflow for the synthesis and purification.

Protocol for Solubility Determination

A gravimetric method can be used to quantitatively determine the solubility in various organic solvents.[6]

Materials:

- **5-Bromo-2-isopropoxypyrimidine**
- Selected organic solvents (e.g., Methanol, Ethanol, Chloroform, DMSO)
- Thermostatic shaker or water bath
- Analytical balance
- Vials with screw caps

Procedure:

- **Sample Preparation:** Add an excess amount of **5-Bromo-2-isopropoxypyrimidine** to several pre-weighed vials to ensure a saturated solution.
- **Solvent Addition:** Add a precise volume (e.g., 2.00 mL) of the desired solvent to each vial.
- **Equilibration:** Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials to settle the undissolved solid.
- **Analysis:** Carefully transfer a known volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.
- **Calculation:** Weigh the vial containing the dried solute. The solubility can be calculated in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-2-isopropoxypyrimidine** is not widely available, data from analogous halogenated pyrimidines should be used to guide handling procedures.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[10]

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[10][13] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage is at -20°C.[3][4]
- Fire Safety: In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.[13] Combustion may produce toxic fumes, including nitrogen oxides, hydrogen bromide, and carbon monoxide.[10]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[10][13]
 - Eye Contact: Rinse cautiously with water for several minutes.[10][13]
 - Inhalation: Move the person to fresh air.[10][11]
 - Ingestion: Rinse mouth with water.[11]

Seek medical attention if irritation or other symptoms persist.[10][11][13]

Conclusion

5-Bromo-2-isopropoxypyrimidine is a strategically important intermediate for the synthesis of functionalized pyrimidine derivatives. Its well-defined reactivity at the C5-position allows for reliable and selective incorporation into complex molecular architectures through modern cross-coupling techniques. While some physical properties await full experimental determination, the information provided in this guide offers a robust foundation for its use in research and development, enabling the exploration of new chemical space in the pursuit of novel pharmaceuticals.

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- To cite this document: BenchChem. [5-Bromo-2-isopropoxypyrimidine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176004#physical-and-chemical-properties-of-5-bromo-2-isopropoxypyrimidine]

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